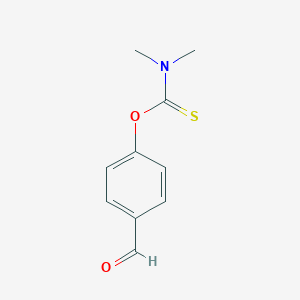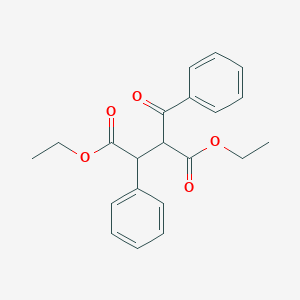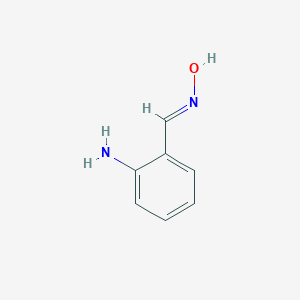
O-(4-formylphenyl) N,N-dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“O-(4-formylphenyl) N,N-dimethylcarbamothioate” is a chemical compound with the molecular formula C10H11NO2S. Its average mass is 209.265 Da and its monoisotopic mass is 209.051056 Da .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .Molecular Structure Analysis
The molecular structure of “O-(4-formylphenyl) N,N-dimethylcarbamothioate” includes an aldehyde group attached to the 4-position of a phenyl ring, which is further connected to a carbamothioate group .Chemical Reactions Analysis
While specific chemical reactions involving “O-(4-formylphenyl) N,N-dimethylcarbamothioate” are not detailed in the search results, related compounds have been involved in [3+2]-cycloaddition and condensation reactions .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 305.7±44.0 °C at 760 mmHg, and a flash point of 138.7±28.4 °C. It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds. Its ACD/LogP is 1.67 .科学的研究の応用
Antibacterial Activity
O-(4-formylphenyl) N,N-dimethylcarbamothioate has been used as a precursor for synthesizing heterocyclic scaffolds that contain thiazole and thiazolidin-5-one rings. Research by Abdel‐Galil et al. (2018) showed that these compounds exhibit significant antibacterial activity against various types of bacteria, with some showing activity comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, E., Moawad, E. B., El‐Mekabaty, A., & Said, G. E., 2018).
Structural and Electronic Properties
In another study by Tanış et al. (2018), the structural, electronic, and spectroscopic properties of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), a related compound, were examined. This involved experimental and theoretical (DFT) studies which provided insights into the molecular structure and electronic properties of the molecule (Tanış, E., Şaş, E. B., Kurban, M., & Kurt, M., 2018).
Photophysical Properties
Sasaki et al. (2014) studied push–pull biphenyl analogs containing 4-(N,N-dimethylamino)-4′-formylbiphenyl. They observed the effect of torsion between the donor and acceptor moieties on the solvatochromic properties of these compounds. This research has implications for the development of novel solvatochromic dyes (Sasaki, S., Niko, Y., Klymchenko, A., & Konishi, G., 2014).
Reaction with Morpholine
Sporzyński et al. (2005) reported on the reaction of o-Formylphenylboronic acid with morpholine, forming a product with a typical hydrogen-bonded dimer motif. This study contributes to our understanding of molecular interactions and the formation of complex structures (Sporzyński, A., Lewandowski, M., Rogowska, P., & Cyrański, M., 2005).
Molecular and Crystal Structure Analysis
Kumar et al. (2017) synthesized and analyzed the crystal structure of a related compound, 2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid. This research aids in understanding the molecular geometry and potential applications in material science (Kumar, S., Subbulakshmi, K. N., Narayana, B., Sarojini, B., Anthal, S., & Kant, R., 2017).
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and dna .
Mode of Action
For instance, it can be used in the synthesis of covalent organic frameworks (COFs), which are known for their high efficiency in the degradation of environmental pollutants .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of trichalcones containing a core s-triazine moiety, which have shown good to excellent antibacterial and antifungal activities .
Pharmacokinetics
The compound’s potential for particle-bound transport has been noted, indicating that it may have significant implications for its bioavailability and pharmacokinetics .
Result of Action
Similar compounds have shown significant antimicrobial activities, suggesting that this compound may also have potential applications in this area .
Action Environment
It’s worth noting that the compound has been used in the synthesis of covalent organic frameworks (cofs), which are known for their high efficiency in the degradation of environmental pollutants .
特性
IUPAC Name |
O-(4-formylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIRYOGSVRUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254619 |
Source


|
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84265-06-5 |
Source


|
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84265-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Formylphenyl) N,N-dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Benzothien-3-ylmethyl)(ethyl)amino]ethanol](/img/structure/B371098.png)
![2-[(5-Bromo-1-benzothiophen-3-yl)methyl-methylamino]ethanol](/img/structure/B371099.png)
![1-(5-Amino-2-methylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B371101.png)

![4-[(5-Bromo-2-phenyl-3-thienyl)methyl]morpholine](/img/structure/B371105.png)
![4',7'-Dibromodispiro[1,3-dioxolane-2,3'-tricyclo[5.2.1.0,2,6]decane-10',2''-[1,3]dioxolane]-4',8'-diene](/img/structure/B371106.png)



![(4-Pentylbicyclo[2.2.2]oct-1-yl)acetic acid](/img/structure/B371112.png)
![2-{2-[(Hydroxyimino)methyl]anilino}acetamide](/img/structure/B371116.png)

![2-[2-Nitro(methyl)anilino]benzamide](/img/structure/B371118.png)
